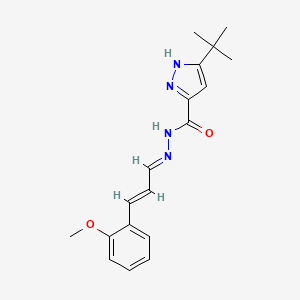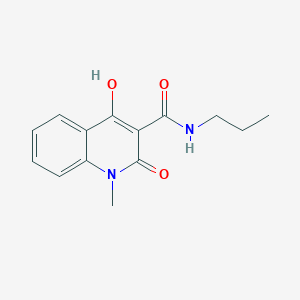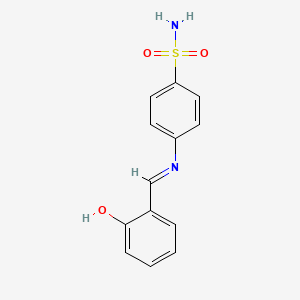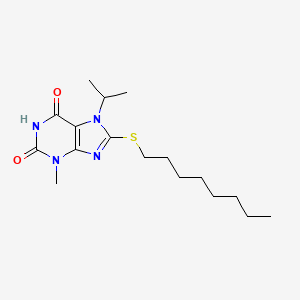![molecular formula C20H21Cl3N2O4S B11995795 Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)
Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is a complex organic compound with the molecular formula C20H21Cl3N2O4S This compound is notable for its unique structure, which includes a thiophene ring, a trichloromethyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Trichloromethyl Group: This step involves the chlorination of a methyl group using reagents like trichloromethyl chloroformate.
Formation of the Ethyl Ester: This is typically done through esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.
Acetylation and Methylation:
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like amines or thiols replace one or more chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Hydrolysis: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Substituted thiophenes
Hydrolysis: Carboxylic acid, Ethanol
科学研究应用
Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
- Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(isobutyrylamino)ethyl}amino)-3-thiophenecarboxylate
Uniqueness
Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is unique due to the presence of the 2-methylbenzoyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.
属性
分子式 |
C20H21Cl3N2O4S |
|---|---|
分子量 |
491.8 g/mol |
IUPAC 名称 |
ethyl 5-acetyl-4-methyl-2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21Cl3N2O4S/c1-5-29-18(28)14-11(3)15(12(4)26)30-17(14)25-19(20(21,22)23)24-16(27)13-9-7-6-8-10(13)2/h6-9,19,25H,5H2,1-4H3,(H,24,27) |
InChI 键 |
ORQPHEBECRSBPW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)
![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)




